

# 8-hydroxygeraniol CAS number and molecular formula

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## Compound of Interest

Compound Name: 2,6-Dimethyl-2,6-octadiene-1,8-diol, (2E,6E)-

Cat. No.: B146754

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## In-Depth Technical Guide to 8-Hydroxygeraniol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-hydroxygeraniol, a pivotal intermediate in the biosynthesis of valuable monoterpene indole alkaloids (MIAs). This document details its chemical properties, synthesis, biosynthetic pathway, and relevant experimental protocols.

## Core Chemical and Physical Data

8-Hydroxygeraniol is a monoterpenoid alcohol that serves as a crucial precursor in the intricate biosynthetic pathways of numerous pharmaceutically important compounds.

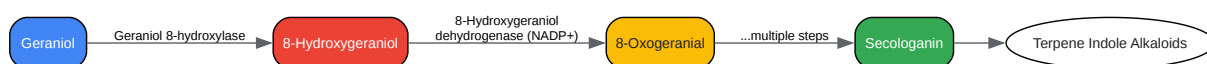
Property	Value	Reference
CAS Number	26488-97-1	[1]
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>2</sub>	[1]
Molar Mass	170.25 g/mol	[1]
IUPAC Name	(2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol	[1]
Synonyms	10-hydroxygeraniol	[1]

## Biosynthesis of 8-Hydroxygeraniol

8-Hydroxygeraniol is a key intermediate in the biosynthesis of secologanin, a gateway molecule to the vast family of terpene indole alkaloids.[1] The formation of 8-hydroxygeraniol begins with geraniol, which is produced from the isoprenoid pathway.

The biosynthesis of 8-hydroxygeraniol and its subsequent conversion are catalyzed by two key enzymes:

- Geraniol 8-hydroxylase: This enzyme hydroxylates geraniol at the C8 position to form 8-hydroxygeraniol.
- 8-Hydroxygeraniol dehydrogenase: This enzyme oxidizes 8-hydroxygeraniol to 8-oxogeraniol, which then proceeds through several steps to form secologanin. This dehydrogenase utilizes NADP<sup>+</sup> as a cofactor and contains zinc ions (Zn<sup>2+</sup>).[1]



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Biosynthetic pathway of 8-hydroxygeraniol.

## Experimental Protocols

# Chemical Synthesis of 8-Hydroxygeraniol from Geranyl Acetate

A common laboratory-scale synthesis of 8-hydroxygeraniol involves the oxidation of geranyl acetate followed by deacetylation.

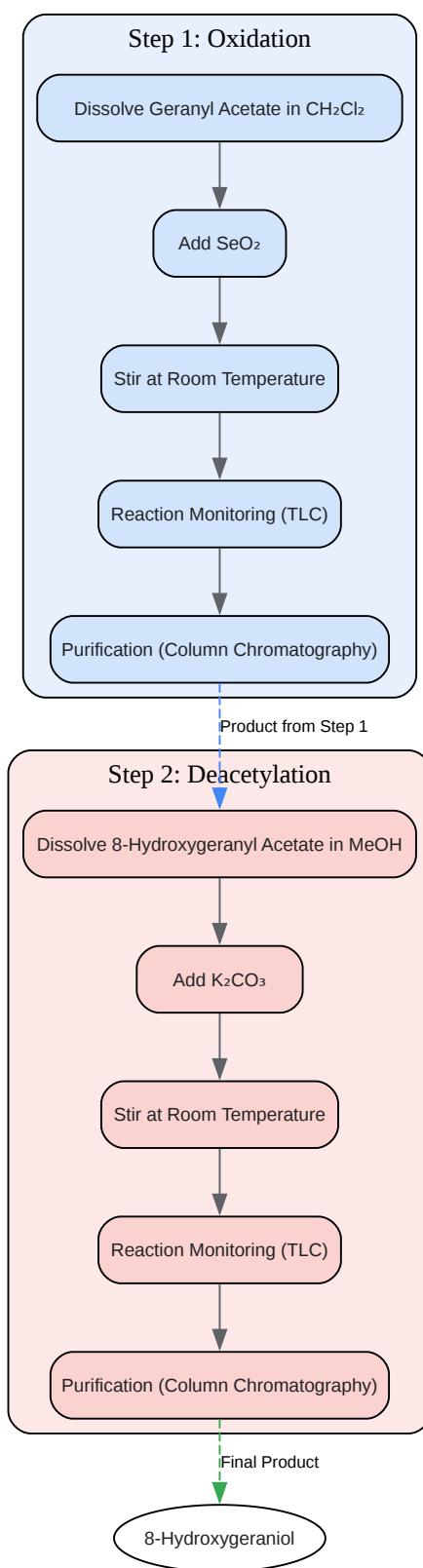
Materials:

- Geranyl acetate
- Selenium dioxide ( $\text{SeO}_2$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Ethyl acetate ( $\text{EtOAc}$ )
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Methanol ( $\text{MeOH}$ )
- Diethyl ether
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

Procedure:

- Oxidation of Geranyl Acetate:
  - Dissolve geranyl acetate in dichloromethane.
  - Add selenium dioxide to the solution and stir at room temperature.
  - Monitor the reaction by thin-layer chromatography (TLC).

- Upon completion, filter the reaction mixture and concentrate under reduced pressure.
- Purify the resulting crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 8-hydroxygeranyl acetate.
- Deacetylation to 8-Hydroxygeraniol:
  - Dissolve the purified 8-hydroxygeranyl acetate in methanol.
  - Add potassium carbonate and stir the mixture at room temperature.
  - Monitor the reaction by TLC.
  - Once the reaction is complete, remove the methanol under reduced pressure.
  - Extract the aqueous residue with diethyl ether.
  - Wash the combined organic layers with water and brine, then dry over magnesium sulfate.
  - Filter and concentrate the solution to obtain crude 8-hydroxygeraniol.
  - Purify the final product by flash column chromatography on silica gel.



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Workflow for the chemical synthesis of 8-hydroxygeraniol.

## Enzymatic Assay for 8-Hydroxygeraniol Dehydrogenase

The activity of 8-hydroxygeraniol dehydrogenase can be determined by monitoring the reduction of NADP<sup>+</sup> to NADPH at 340 nm.

Materials:

- Purified 8-hydroxygeraniol dehydrogenase
- 8-Hydroxygeraniol
- NADP<sup>+</sup>
- Buffer solution (e.g., Tris-HCl, pH 8.0)
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing the buffer, NADP<sup>+</sup>, and 8-hydroxygeraniol in a cuvette.
- Initiate the reaction by adding the enzyme solution.
- Immediately measure the increase in absorbance at 340 nm over time.
- The rate of NADPH formation is proportional to the enzyme activity.
- Enzyme kinetics ( $K_m$  and  $V_{max}$ ) can be determined by measuring the initial reaction rates at varying substrate concentrations.

## Analytical Characterization

The identity and purity of synthesized 8-hydroxygeraniol can be confirmed using standard analytical techniques.

Technique	Expected Results
$^1\text{H}$ NMR	Characteristic peaks for vinyl protons, methylene protons adjacent to hydroxyl groups, and methyl protons.
$^{13}\text{C}$ NMR	Resonances corresponding to olefinic carbons, carbons bearing hydroxyl groups, and methyl carbons.
Mass Spectrometry (MS)	Molecular ion peak corresponding to the mass of 8-hydroxygeraniol, along with characteristic fragmentation patterns.
Purity (HPLC/GC)	A single major peak indicating high purity.

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## References

- 1. 8-Hydroxygeraniol dehydrogenase - Wikipedia [en.wikipedia.org]
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